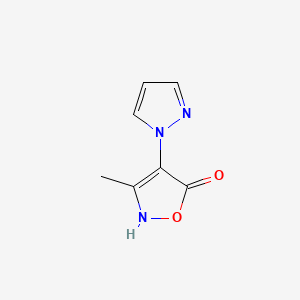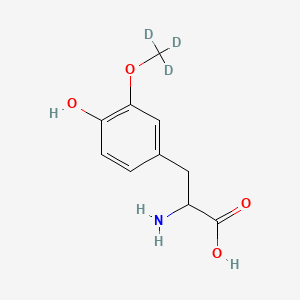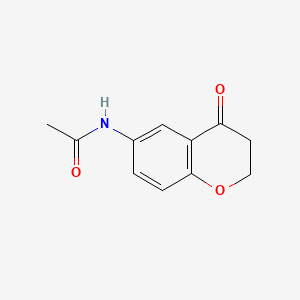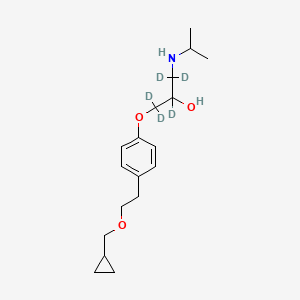
(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8” is a chemical compound with the molecular formula C9H8D8N2O3 . It falls under the product categories of Amino Acids & Derivatives, Chiral Reagents, and Isotope Labeled Compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8” such as melting point, boiling point, and density are mentioned in the search results , but specific values are not provided.Aplicaciones Científicas De Investigación
Enantiomeric Separation and Toxicity Evaluation
(Chi et al., 2017) studied Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic acid (TPA) as a critical intermediate in HIV protease inhibitor synthesis. The paper highlights a method for the efficient separation of TPA enantiomers using HPLC. Additionally, the toxicity of the separated pure enantiomers was evaluated, finding that (S)-(-)-TPA is significantly more toxic than its enantiomorphism.
Inhibition of Aldose Reductase
(Ellingboe et al., 1990) presented a study on pyrimidineacetic acids as novel aldose reductase inhibitors. The research involved synthesizing these compounds and testing their in vitro ability to inhibit bovine lens aldose reductase, with some compounds showing potent inhibition.
Synthesis and Reactions
(Kappe & Roschger, 1989) investigated the reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, examining methylation and acylation reactions, among others. This research is important for understanding the chemical properties and potential uses of compounds like (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8.
Antimicrobial Activity
(Shastri & Post, 2019) explored the synthesis of novel dihydropyrimidine-5-carboxylic acids and evaluated their antimicrobial activity. The study showed that these compounds possess significant antibacterial and antifungal activities.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 involves the conversion of starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "D8-L-aspartic acid beta-(1,1-dimethyl-2-hydroxyethyl) ester", "2-methylpropan-1-ol", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Chloroacetyl chloride", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "The first step involves the reduction of D8-L-aspartic acid beta-(1,1-dimethyl-2-hydroxyethyl) ester using sodium borohydride and 2-methylpropan-1-ol to obtain the corresponding alcohol.", "The alcohol is then reacted with acetic anhydride and pyridine to form the corresponding acetate ester.", "The ester is then treated with chloroacetyl chloride and triethylamine in the presence of pyridine to form the corresponding chloroacetate ester.", "The chloroacetate ester is then reacted with sodium hydroxide to form the corresponding acid.", "The acid is then converted to the final product, (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8, by treating it with deuterium oxide in the presence of hydrochloric acid and methanol." ] } | |
Número CAS |
1323257-58-4 |
Fórmula molecular |
C9H16N2O3 |
Peso molecular |
208.287 |
Nombre IUPAC |
2,3,4,4,4-pentadeuterio-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/i1D3,2D3,6D,7D |
Clave InChI |
AFGBRTKUTJQHIP-CYNCDMODSA-N |
SMILES |
CC(C)C(C(=O)O)N1CCCNC1=O |
Sinónimos |
(αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)

![2-[2-(2,6-Dichloro-4-hydroxyanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B562719.png)
![7-Methoxyoctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B562721.png)



![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)



![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)
